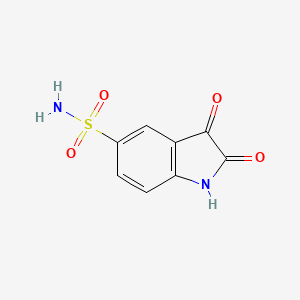

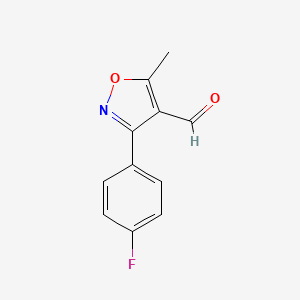

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

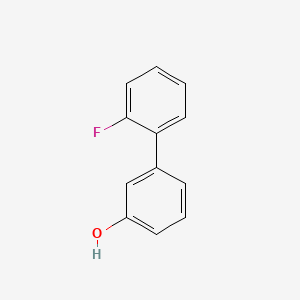

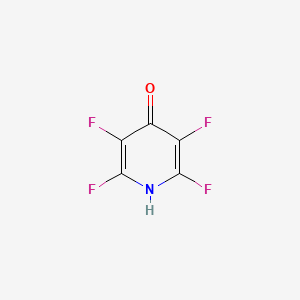

The compound 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence the electronic distribution within the molecule and potentially its interaction with biological targets.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach is the three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine, which yields 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones . Another method involves the reaction of 3-phenylisoxazol-5-one with aromatic aldehydes under solvent-free conditions . Additionally, the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes has been reported, which includes regioselective metal-free [3+2] cycloaddition and late-stage deoxofluorination . These methods highlight the versatility and adaptability of synthetic strategies for isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of novel Schiff bases synthesized from isoxazole derivatives was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the optimized molecular structure and vibrational frequencies of related compounds can be investigated both experimentally and theoretically using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

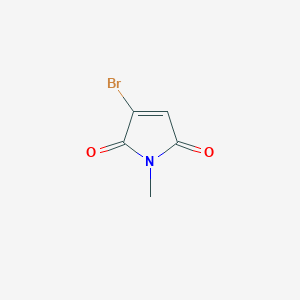

Isoxazole derivatives can undergo various chemical reactions. For example, the synthesis of α,β-unsaturated isoxazol-5(4H)-ones can be promoted by N-bromosuccinimide (NBS) through a three-component reaction involving aromatic aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds . The reactivity of the isoxazole ring can be further explored through reactions such as nucleophilic substitution in 5-bromomethyl derivatives to prepare 5-fluoromethylisoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be characterized by various analytical techniques. The infrared spectrum, structural and optical properties, and molecular docking studies can provide insights into the stability, charge distribution, and potential biological activity of these compounds . For instance, the negative electrostatic potential regions are often localized over the carbonyl group, indicating possible sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack . The first hyperpolarizability of these molecules can also be calculated to assess their role in nonlinear optics .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

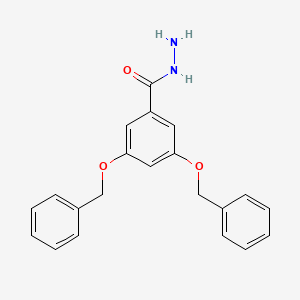

Synthesis of Pyrazole Derivatives : 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde has been used in the synthesis of new pyrazole derivatives. These compounds have potential applications in various fields due to their unique chemical properties (Ali et al., 2016).

Development of Schiff Bases : This chemical has been utilized in the creation of novel Schiff bases. These bases are formed through the reaction with 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, leading to compounds with potential antimicrobial properties (Puthran et al., 2019).

Fluorine-Containing Compounds : The synthesis of new fluorine-containing compounds, where 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is a key ingredient, has been explored. These compounds have shown promising antifertility activities (Joshi et al., 1986).

Molecular Studies and Properties

Inactivation of Enzymes : The chemical is used in studies related to the inactivation of S-adenosylhomocysteine hydrolase, an enzyme important in biological methylation reactions. This research provides insights into enzyme mechanisms and potential therapeutic applications (Yuan et al., 1993).

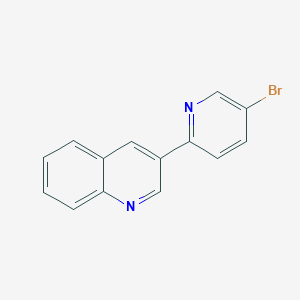

Synthesis of Benzisoxazoles : It is involved in the synthesis of benzisoxazole derivatives, which are known for their anti-inflammatory and antimicrobial activities. This underscores its role in the development of new pharmacologically active compounds (Rathod et al., 2008).

Anaerobic Transformation Studies : The compound has been used in anaerobic transformation studies, specifically in the transformation of phenol to benzoate. This is significant for understanding biochemical pathways and environmental remediation processes (Genthner et al., 1989).

Medicinal Chemistry and Drug Development

Anticancer and Antiviral Effects : This chemical is part of research focusing on the synthesis of compounds with potential anticancer and antiviral effects. Its role in the creation of 5'-carboxaldehydes and oximes has been explored for their pharmacological activities (Wnuk et al., 1997).

Synthesis of Pyrazoles : The chemical is used in the synthesis of pyrazoles, which are active molecules in novel drug discovery. This includes the development of precursors and assessment of their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects (Thangarasu et al., 2019).

Analytical Chemistry Applications

- Capillary Electrophoresis : 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde has been utilized in capillary electrophoresis for the sensitive determination of aliphatic amines, showcasing its utility in analytical chemistry (Zhang et al., 2008).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFSKVZRERHBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587417 |

Source

|

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde | |

CAS RN |

869496-66-2 |

Source

|

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)